molecular formula C15H15Cl2NO3S2 B2961878 4-((2,5-Dichlorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1705517-93-6

4-((2,5-Dichlorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2961878
CAS No.: 1705517-93-6
M. Wt: 392.31
InChI Key: JUVUQAIJRPADDC-UHFFFAOYSA-N
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Description

4-((2,5-Dichlorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C15H15Cl2NO3S2 and its molecular weight is 392.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Sulfonamide Derivatives

    Research has detailed the synthesis of sulfonamide derivatives, showcasing their potential antiviral activities. For instance, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain antiviral activities against the tobacco mosaic virus, highlighting the importance of sulfonamide groups in developing antiviral agents (Chen et al., 2010).

  • Anticancer Properties of Furan and Thiazepane Derivatives

    Studies on compounds containing furan and thiazepane structures have shown promising anticancer activities. For example, a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives exhibited moderate to strong antiproliferative activity in human leukemia cell lines, emphasizing the role of furan and thiazepane derivatives in anticancer research (Chandrappa et al., 2009).

Chemical Reactions and Derivatization

  • Synthesis of Thiophene and Furan Derivatives

    Research into the synthesis of thiophene and furan derivatives has been reported, showing the versatility of these compounds in chemical reactions. One study discussed the preparation of 2,5-bis(4-guanylphenyl)furans and their evaluation for antiprotozoal activity, demonstrating the utility of furan derivatives in developing therapeutic agents (Das & Boykin, 1977).

  • Derivatization of Sulfonamides

    The derivatization of sulfonamides into various functional groups has been explored, indicating the chemical flexibility of sulfonamide-containing compounds. A study on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides highlighted methods for generating bromomethyl analogues and amine derivatives from thiophenesulfonamides, pointing to the broad range of chemical modifications possible for sulfonamide compounds (Hartman & Halczenko, 1990).

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S2/c16-11-3-4-12(17)15(10-11)23(19,20)18-6-5-14(22-9-7-18)13-2-1-8-21-13/h1-4,8,10,14H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVUQAIJRPADDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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